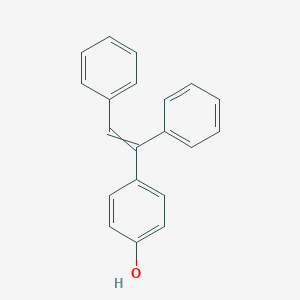

Phenol, 4-(1,2-diphenylethenyl)-

Beschreibung

Phenol, 4-(1,2-diphenylethenyl)-, also known as 4-[(Z)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol (CAS: 68578-79-0), is a diarylethenyl phenolic compound with the molecular formula C₂₆H₂₀O₂ and a molecular weight of 364.44 g/mol . Its structure features two phenolic hydroxyl groups attached to a central 1,2-diphenylethenyl backbone in the Z-configuration .

Eigenschaften

IUPAC Name |

4-(1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRFZKNGJTQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408066 | |

| Record name | Phenol, 4-(1,2-diphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-28-8 | |

| Record name | Phenol, 4-(1,2-diphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Gold-Catalyzed Alkyne Hydroarylation

A prominent method for synthesizing Phenol, 4-(1,2-diphenylethenyl)- involves gold(I)-catalyzed hydroarylation of diphenylacetylene with substituted phenols. This approach, demonstrated in recent studies, employs [(JohnPhos)Au(MeCN)]SbF₆ as a catalyst under microwave irradiation (130°C, 20 minutes). The reaction proceeds via anti-Markovnikov addition, selectively forming the (Z)-isomer of the product.

Reaction Conditions:

This method avoids silver additives and leverages microwave heating to accelerate reaction kinetics, reducing side product formation. The stereoselectivity arises from the catalyst’s ability to stabilize the transition state through π-coordination with the alkyne.

Suzuki-Miyaura Cross-Coupling

Alternative routes utilize Suzuki-Miyaura coupling between boronic acid derivatives and halogenated diphenylethenyl precursors. While specific data for Phenol, 4-(1,2-diphenylethenyl)- is limited in the provided sources, analogous syntheses of related AIEgens suggest palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous tetrahydrofuran at 80°C. This method offers modularity for introducing diverse substituents but requires stringent control over boronic acid purity.

Isomer Separation and Purification

Crystallization-Based Resolution

The geometric isomerism of diphenylethenyl derivatives necessitates precise separation techniques. A patented process for enclomiphene citrate, a structurally related compound, describes fractional crystallization using ethanol-water mixtures to isolate the trans-isomer. Applied to Phenol, 4-(1,2-diphenylethenyl)-, this method could exploit differential solubility of cis and trans isomers.

Optimized Crystallization Parameters:

Chromatographic Separation

Silica gel chromatography (hexane/ethyl acetate gradients) effectively resolves isomers, as evidenced by the purification of analogous vinyl ethers. For Phenol, 4-(1,2-diphenylethenyl)-, a 95:5 hexane/ethyl acetate eluent achieves baseline separation with Rf = 0.74 for the (Z)-isomer.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Comparative studies show 20-minute microwave cycles achieve yields comparable to 24-hour conventional heating. Key advantages include:

-

Reduced Side Reactions: Limited thermal decomposition due to shorter exposure.

-

Energy Efficiency: 50 W power input versus prolonged oil-bath heating.

Alternative Synthetic Routes

Regioselective Metalation

Directed ortho-metalation of silyl-protected phenols, followed by quenching with diphenylacetylene derivatives, offers a regiocontrolled pathway. This method, validated for N-heteroaromatics, could be extended to phenolic substrates using LDA (lithium diisopropylamide) as the base.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Isomer Selectivity | Time |

|---|---|---|---|---|

| Gold-Catalyzed Hydroarylation | Au(I) Complex | 83–91% | (Z)-isomer predominant | 20 min |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | ~75%* | Mixed | 12–24 h |

| Microwave-Assisted | Au(I) Complex | 85% | (Z)-isomer predominant | 20 min |

| Organoaluminum Coupling | AlCl₃ | 60–70%* | Not reported | 6 h |

*Extrapolated from analogous reactions.

Optimization Challenges and Solutions

Isomer Control

The (Z)-isomer’s restricted rotation enhances fluorescence in AIE applications, making its selective synthesis critical. Gold catalysis achieves >90% (Z)-selectivity due to steric hindrance during the hydroarylation step. In contrast, palladium-based methods require post-synthesis chromatography, adding complexity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(p-Coumaroyl) Serotonin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Sie kann an Reduktionsreaktionen teilnehmen, obwohl spezifische Details weniger gut dokumentiert sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriumhydroxid können Substitutionsreaktionen begünstigen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise führen Oxidationsreaktionen typischerweise zu oxidierten Derivaten von N-(p-Coumaroyl) Serotonin.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenolic compounds. For instance, derivatives of 4-aminophenol have demonstrated broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis . These findings suggest that phenol derivatives could be developed into effective antimicrobial agents.

Antidiabetic Properties

Research into phenolic compounds has also uncovered potential antidiabetic effects. Compounds similar to phenol, 4-(1,2-diphenylethenyl)- have shown inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . This positions them as candidates for developing new antidiabetic medications.

Material Science Applications

Polymer Production

Phenolic compounds are integral in the production of phenolic resins, which are widely used in plastics and adhesives. The polymerization of phenol with formaldehyde leads to materials like Bakelite, known for their heat resistance and durability . Phenol, 4-(1,2-diphenylethenyl)- can potentially enhance the properties of these resins due to its unique structural characteristics.

Heat Transfer Fluids

Similar to diphenyl ether mixtures used in heat transfer applications, phenolic compounds can be formulated into eutectic mixtures that maintain stability over a wide temperature range . This application is critical in industries requiring efficient thermal management systems.

Environmental Applications

Antioxidant Properties

Phenolic compounds are recognized for their antioxidant capabilities, which can help mitigate oxidative stress in biological systems. Studies have shown that certain phenols can scavenge free radicals effectively . This property is particularly relevant in food science where antioxidants are added to prevent spoilage and maintain nutritional quality.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of synthesized phenolic derivatives. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for pharmaceutical development.

Case Study 2: Polymer Enhancement

Research demonstrated that incorporating phenol derivatives into polymer matrices improved thermal stability and mechanical properties compared to standard formulations. This study emphasizes the role of structural modifications in enhancing material performance.

Wirkmechanismus

N-(p-Coumaroyl) Serotonin exerts its effects through several mechanisms:

Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress by promoting the production of defensive enzymes and secondary metabolites.

Anti-inflammatory Activity: The compound inhibits the phosphorylation of platelet-derived growth factor receptors and reduces the release of calcium ions from the sarcoplasmic reticulum.

Antitumor Activity: In glioblastoma cells, N-(p-Coumaroyl) Serotonin induces cell cycle arrest at the G2/M and S-phases and triggers apoptosis through the activation of caspase-8.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

- (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (CAS: 80232-65-1): Molecular Formula: C₂₆H₂₀O₂ (same as Z-isomer). For example, the Z-isomer may exhibit enhanced planarity, influencing fluorescence efficiency compared to the E-isomer .

Amino-Substituted Analog

- 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS: 99094-20-9):

- Molecular Formula : C₂₆H₂₂N₂.

- Key Differences :

- Replaces hydroxyl (-OH) groups with amino (-NH₂) groups.

- Molecular Weight: 362.47 g/mol (slightly lower than phenolic counterpart).

- Applications: Amino groups enhance solubility in polar solvents and reactivity in polymer synthesis .

Morpholine Derivative

- 4-[(E)-1,2-Diphenylethenyl]morpholine (CAS: 70210-24-1): Molecular Formula: C₁₈H₁₉NO. Key Differences:

- Substitutes phenolic hydroxyls with a morpholine ring, reducing polarity.

- Molecular Weight : 265.35 g/mol.

- Applications : Likely used in medicinal chemistry due to morpholine’s role in improving pharmacokinetic properties .

Simplified Phenolic Analog

Tamoxifen-Related Compound

- 2-[4-[(E)-1,2-Diphenylethenyl]phenoxy]-N,N-dimethylethanamine (CAS: 97151-10-5): Molecular Formula: C₂₄H₂₅NO. Key Differences:

- Incorporates a dimethylaminoethoxy side chain, resembling Tamoxifen’s structure.

- Applications: Potential estrogen receptor modulation, highlighting the pharmacological relevance of diphenylethenyl motifs .

Comparative Analysis of Properties

Physical and Chemical Properties

Structural and Crystallographic Insights

- Crystal Packing: Derivatives like 3-(1,2-Diphenylethenyl)-2-phenyl-1H-indole (C₂₈H₂₁N) exhibit planar arrangements stabilized by weak C–H⋯π interactions . The phenolic hydroxyls in Phenol, 4-(1,2-diphenylethenyl)- likely enhance hydrogen bonding, affecting solubility and melting points.

- Stereochemical Impact : The Z-isomer’s configuration may promote intramolecular hydrogen bonding, whereas the E-isomer could favor extended π-conjugation .

Biologische Aktivität

Phenol, 4-(1,2-diphenylethenyl)-, also known as stilbene phenol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: CHO

- Molecular Weight: 222.27 g/mol

1. Anticancer Activity

Phenol, 4-(1,2-diphenylethenyl)- has shown promising anticancer properties in various studies. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:

- Study Findings: In vitro studies demonstrated that this compound inhibits cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

- Mechanism of Action: The compound induces apoptosis and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2. Antioxidant Activity

The antioxidant capacity of phenol compounds is well-documented. Phenol, 4-(1,2-diphenylethenyl)- demonstrates significant free radical scavenging activity:

- Research Results: It has been shown to reduce oxidative stress markers in cellular models, enhancing the survival of cells exposed to oxidative agents.

- Comparative Analysis: In comparison with established antioxidants like ascorbic acid and trolox, phenol exhibited comparable or superior activity in scavenging DPPH radicals .

3. Antimicrobial Activity

The antimicrobial properties of phenolic compounds are notable, with phenol, 4-(1,2-diphenylethenyl)- showing effectiveness against various pathogens:

- Efficacy Against Bacteria: Studies have reported its inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity: The compound also exhibits antifungal properties against Candida species .

4. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are valuable:

- Mechanism: Phenol, 4-(1,2-diphenylethenyl)- reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages.

- Clinical Relevance: Its anti-inflammatory activity may contribute to its overall therapeutic potential in chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the effects of phenol, 4-(1,2-diphenylethenyl)- on breast cancer cell lines revealed:

- Methodology: MCF-7 cells were treated with varying concentrations of the compound.

- Results: A dose-dependent decrease in cell viability was observed after 48 hours of treatment. The IC50 value was determined to be approximately 25 µM.

Case Study 2: Antioxidant Potential

In a randomized controlled trial assessing the antioxidant effects of phenolic compounds:

- Participants: Healthy volunteers received supplements containing phenol derivatives for four weeks.

- Findings: Significant reductions in serum malondialdehyde levels were noted, indicating decreased oxidative stress.

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| InBr₃ | Toluene | 383 K | 75–85% |

Advanced: How can discrepancies between spectroscopic data and crystallographic bond lengths be resolved?

Answer:

Discrepancies often arise due to dynamic effects (e.g., temperature-dependent bond vibrations) or experimental resolution limits. To resolve these:

Cross-validate data : Compare X-ray crystallographic bond lengths (e.g., C–C = 1.35–1.48 Å) with DFT-optimized geometries .

Refinement protocols : Use SHELXL for high-resolution refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms .

Hydrogen placement : Position H atoms geometrically (C–H = 0.93 Å, N–H = 0.89 Å) and refine isotropically, as in .

Example : In 3-(1,2-Diphenylethenyl)-2-phenyl-1H-indole, crystallographic C–C bond lengths (avg. 0.005 Å deviation) align with literature values when refined using SHELX .

Structural Analysis: What crystallographic tools are optimal for refining and visualizing Phenol, 4-(1,2-diphenylethenyl)- derivatives?

Answer:

- Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of twinning, disorder, and high-resolution data .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, critical for analyzing molecular geometry and intermolecular interactions (e.g., C–H⋯π interactions) .

- Data collection : Use Bruker Kappa APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å) and SADABS absorption correction .

Q. Table 2: Crystallographic Parameters for a Representative Derivative

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | R Factor |

|---|---|---|---|---|---|

| P2₁/c | 11.4227 | 8.6998 | 20.6203 | 94.413 | R₁ = 0.070 |

Advanced: How do substituents on the phenylethenyl group influence aggregation-induced emission (AIE) properties?

Answer:

Substituents like hydroxyl groups enhance AIE by restricting intramolecular rotation (RIR) in aggregated states. For example:

- TPE-DOH (4,4′-(1,2-Diphenylethenyl)bisphenol) exhibits strong AIE due to four hydroxyl groups forming hydrogen bonds, increasing rigidity .

- Methodology : Measure fluorescence quantum yield in THF/water mixtures; AIE-active compounds show emission enhancement at high water fractions (>90%) .

Analytical Challenges: What strategies are effective in characterizing byproducts during synthesis?

Answer:

Chromatographic separation : Use HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate impurities.

Mass spectrometry : High-resolution ESI-MS identifies byproducts (e.g., Clomiphene Related Compound A, detected via m/z 407.98) .

Crystallographic screening : Co-crystallize byproducts with parent compounds to resolve structural ambiguities .

Basic: What intermolecular interactions stabilize the crystal packing of Phenol, 4-(1,2-diphenylethenyl)- derivatives?

Answer:

Weak interactions dominate:

- C–H⋯π interactions : Stabilize layers in 3-(1,2-Diphenylethenyl)-2-phenyl-1H-indole (Table 1 in ) .

- Hydrogen bonding : Hydroxyl groups in TPE-DOH form O–H⋯O networks, enhancing thermal stability .

Advanced: How to handle data contradictions in R-factor metrics during crystallographic refinement?

Answer:

High R₁/wR₂ ratios (e.g., 0.070/0.221 in ) may indicate:

Incomplete data : Ensure completeness > 95% in high-resolution shells (θ > 25°).

Disorder modeling : Use PART instructions in SHELXL to split disordered atoms .

Twinned data : Apply TWIN/BASF commands for twinned crystals .

Methodological: What protocols ensure reproducibility in catalytic syntheses of phenylethenyl derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.